Potassium;3,5-dimethyl-4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1,2-oxazole
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Overview
Description
Potassium;3,5-dimethyl-4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[222]octan-1-yl)-1,2-oxazole is a complex organoboron compound It is known for its unique structure, which includes a boron atom integrated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;3,5-dimethyl-4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1,2-oxazole typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a boron-containing reagent under controlled conditions. The reaction is carried out in an anhydrous environment to prevent decomposition of the product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium;3,5-dimethyl-4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides .
Scientific Research Applications
Potassium;3,5-dimethyl-4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1,2-oxazole has several scientific research applications:
Mechanism of Action
The mechanism by which Potassium;3,5-dimethyl-4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1,2-oxazole exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of organic groups to a palladium catalyst, enabling the formation of new carbon-carbon bonds . The compound’s structure allows for specific interactions with biological molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: This compound has a similar boron-containing structure but differs in its reactivity and applications.
3,5-Dimethylpyrazole: A simpler compound that serves as a building block for more complex boron-containing molecules.
Uniqueness
Potassium;3,5-dimethyl-4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1,2-oxazole is unique due to its bicyclic structure and the presence of multiple functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both research and industrial applications .
Properties
Molecular Formula |
C10H15BKNO4 |
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Molecular Weight |
263.14 g/mol |
IUPAC Name |
potassium;3,5-dimethyl-4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H15BNO4.K/c1-7-9(8(2)16-12-7)11-13-4-10(3,5-14-11)6-15-11;/h4-6H2,1-3H3;/q-1;+1 |
InChI Key |
TXCIWXCGNABNOU-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12(OCC(CO1)(CO2)C)C3=C(ON=C3C)C.[K+] |
Origin of Product |
United States |
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